molecular formula C10H7NO3 B14838826 3-Acetyl-5-cyanobenzoic acid

3-Acetyl-5-cyanobenzoic acid

Cat. No.: B14838826
M. Wt: 189.17 g/mol
InChI Key: HGMLSQNBYWSXGT-UHFFFAOYSA-N
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Description

3-Acetyl-5-cyanobenzoic acid is a benzoic acid derivative featuring an acetyl (-COCH₃) group at the 3-position and a cyano (-CN) group at the 5-position of the aromatic ring. This compound combines electron-withdrawing substituents (cyano and acetyl) that influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-acetyl-5-cyanobenzoic acid

InChI

InChI=1S/C10H7NO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4H,1H3,(H,13,14)

InChI Key

HGMLSQNBYWSXGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-cyanobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Preparation

The compound is primarily synthesized via Friedel-Crafts acylation (EvitaChem,):

  • Reactants : 3-Cyanobenzoic acid + acetyl chloride

  • Catalyst : AlCl₃ (Lewis acid)

  • Conditions : Anhydrous environment, reflux

  • Yield : Optimized using continuous flow reactors in industrial settings.

Alternative methods include multi-component reactions (RSC, ):

  • Example : Reaction with aryl aldehydes and malononitrile under micellar conditions (CTAB catalyst, 57°C) to form fused pyranoindole derivatives (84–93% yield).

Substitution Reactions

The cyano group (-CN) participates in nucleophilic substitution :

  • Reagents : Amines (e.g., NH₃, alkylamines)

  • Products : Carboxamides or nitriles via intermediate imine formation (RSC, ).

Electrophilic aromatic substitution occurs at the benzene ring:

  • Reagents : Bromine, chlorine, or nitration agents

  • Position : Directed by electron-withdrawing groups (-COOH, -CN) to meta/para positions (EvitaChem,).

Oxidation and Reduction

  • Oxidation :

    • Reagents : KMnO₄ or CrO₃

    • Products : Carboxylic acid derivatives (e.g., 5-cyanophthalic acid) (EvitaChem,).

  • Reduction :

    • Reagents : NaBH₄ or LiAlH₄

    • Products : 3-Acetyl-5-aminomethylbenzoic acid (PMC, ).

Cyclization and Condensation

The acetyl group enables Claisen-Schmidt condensation (PMC, ):

  • Reactants : Aryl aldehydes (e.g., benzaldehyde)

  • Conditions : NaOH, room temperature

  • Products : Chalcone derivatives (e.g., compound 36 , IC₅₀ = 8.0 μM for HIV integrase inhibition).

Knoevenagel condensation with aldehydes and malononitrile yields pyran derivatives (RSC, ):

  • Catalyst : InCl₃/NH₄OAc

  • Conditions : Microwave irradiation (130°C, 2–7 min)

  • Yield : 55–86%.

Multi-Component Reactions (MCRs)

Example Reaction Pathway (RSC, ):

  • Knoevenagel adduct formation : Aldehyde + malononitrile → α,β-unsaturated nitrile.

  • Michael addition : 3-Acetyl-5-cyanobenzoic acid + adduct → cyclized intermediate.

  • Cyclization : Forms pyrido[2,3-d]pyrimidines or triazolopyrans.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, anhydrousThis compound75–90
Claisen-SchmidtAryl aldehydes, NaOH, RTChalcone derivatives60–85
Knoevenagel CondensationAldehydes, malononitrile, InCl₃, 130°CPyranoindoles55–86

Functional Group Transformations

  • Cyano Group Hydrolysis :

    • Acidic conditions : Forms carboxylic acid (-COOH).

    • Basic conditions : Forms amide (-CONH₂) (ACS, ).

  • Acetyl Group Reactions :

    • Fries rearrangement : Transfers acetyl to adjacent positions under AlCl₃ (PMC, ).

Biological Activity Correlation

Derivatives show anti-HIV activity (PMC, ):

  • Chalcone analogs : Inhibit HIV integrase (ST IC₅₀ = 8.0 μM).

  • Reduced analogs : Lower activity (EC₅₀ = 30.8 μM), highlighting the importance of the α,β-unsaturated ketone.

Scientific Research Applications

3-Acetyl-5-cyanobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-cyanobenzoic acid depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-acetyl-5-cyanobenzoic acid with structurally or functionally related compounds based on available evidence:

Compound Molecular Formula Key Substituents Applications/Properties Safety/Handling
This compound C₁₀H₇NO₃ (inferred) -COCH₃ (3-position), -CN (5-position) Likely intermediate for drug synthesis; reactivity enhanced by electron-withdrawing groups. No direct data; handle with standard lab precautions for nitriles and ketones.
3-Amino-5-cyanobenzoic acid C₈H₆N₂O₂ -NH₂ (3-position), -CN (5-position) Biochemical reagent; used in pharmacological research as a building block . Limited safety data; avoid inhalation/ingestion (similar nitrile precautions).
Methyl 3-amino-5-cyanobenzoate C₁₀H₉N₂O₂ -NH₂ (3-position), -CN (5-position), -COOCH₃ Intermediate in fine chemical synthesis; ester group improves solubility in organic solvents . No specific SDS; follow general ester/nitrile safety protocols.
3-Cyano-5-methoxycarbonylbenzoic acid C₁₀H₇NO₅ -CN (3-position), -COOCH₃ (5-position) Synthetic precursor; methoxycarbonyl group enhances stability in acidic conditions . GHS-compliant SDS: Avoid inhalation, use respiratory protection if powdered .

Key Observations:

Functional Group Influence: Electron-withdrawing groups (e.g., -CN, -COCH₃) in this compound likely increase its acidity compared to amino-substituted analogs (e.g., 3-amino-5-cyanobenzoic acid). This enhances reactivity in nucleophilic substitution or coupling reactions. Ester derivatives (e.g., methyl 3-amino-5-cyanobenzoate) exhibit improved lipophilicity, making them preferable for reactions requiring non-polar solvents .

Applications: 3-Amino-5-cyanobenzoic acid is explicitly cited as a biochemical reagent for pharmacological research , whereas acetyl-substituted analogs may serve as intermediates for acetylated drug candidates (e.g., kinase inhibitors). Methoxycarbonyl analogs (e.g., 3-cyano-5-methoxycarbonylbenzoic acid) are noted for stability in synthetic workflows, suggesting similar advantages for the acetyl variant .

Acetyl and ester groups generally pose lower acute toxicity but may irritate mucous membranes.

Research Findings and Data Gaps

  • Spectroscopic Data : Missing for the target compound, but IR and NMR spectra of similar benzoic acid derivatives typically show:
    • C=O stretch : ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (acetyl).
    • CN stretch : ~2200 cm⁻¹.

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